molecular formula C17H14ClNO3 B252896 3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252896
M. Wt: 315.7 g/mol
InChI Key: CLQDQNKSWUZURA-UHFFFAOYSA-N
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Description

3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound commonly known as Indoxacarb. It is a white crystalline powder that is used as an insecticide for controlling pests in crops, vegetables, and fruits. Indoxacarb belongs to a class of chemicals called oxadiazines, which target the sodium channels of insects and disrupt their nervous system, leading to paralysis and death.

Mechanism of Action

Indoxacarb works by targeting the sodium channels of insects, which are responsible for transmitting nerve impulses. It binds to the sodium channels and blocks them, leading to a disruption of the normal nerve impulses and paralysis of the insect. This mode of action is unique compared to other insecticides, which target other enzymes or receptors in the insect nervous system.
Biochemical and Physiological Effects:
Indoxacarb has minimal effects on non-target organisms, such as mammals and birds, due to its specific mode of action on insect sodium channels. It is also rapidly metabolized in plants and soil, reducing the risk of environmental contamination. However, some studies have shown that it can have toxic effects on aquatic organisms, such as fish and crustaceans, if it enters water bodies through runoff or spray drift.

Advantages and Limitations for Lab Experiments

Indoxacarb is a potent insecticide that can be used in low doses to control a wide range of pests. It has a unique mode of action that makes it effective against insect populations that have developed resistance to other insecticides. However, its use is limited by its high cost compared to other insecticides and its potential for environmental contamination if not used properly.

Future Directions

There are several future directions for research on Indoxacarb, including:
1. Development of new formulations that improve its efficacy and reduce its environmental impact.
2. Study of its potential as a tool for integrated pest management in combination with other control methods, such as biological control and cultural practices.
3. Investigation of its effects on non-target organisms, such as bees and other pollinators, to ensure its safety in agricultural systems.
4. Evaluation of its potential for use in public health applications, such as control of mosquito-borne diseases.
5. Development of new derivatives or analogs with improved properties, such as increased selectivity or reduced toxicity.

Synthesis Methods

Indoxacarb is synthesized through a multi-step process that involves the condensation of 4-chlorobenzoyl chloride with isopropylamine to form N-isopropyl-4-chlorobenzamide. The resulting compound is then reacted with ethyl oxalyl chloride to form 3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

Indoxacarb has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests, including lepidopteran, coleopteran, and hemipteran species. It has been used in various crops, such as cotton, corn, soybean, and vegetables, to control pests like armyworms, cutworms, and aphids.

properties

Product Name

3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C17H14ClNO3/c1-10(15(20)11-6-8-12(18)9-7-11)17(22)13-4-2-3-5-14(13)19-16(17)21/h2-10,22H,1H3,(H,19,21)

InChI Key

CLQDQNKSWUZURA-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)C2(C3=CC=CC=C3NC2=O)O

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)C2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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